5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid
CAS No.: 842954-83-0
Cat. No.: VC7639567
Molecular Formula: C13H12O5
Molecular Weight: 248.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 842954-83-0 |
|---|---|
| Molecular Formula | C13H12O5 |
| Molecular Weight | 248.234 |
| IUPAC Name | 5-[(2-methoxyphenoxy)methyl]furan-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H12O5/c1-16-11-4-2-3-5-12(11)18-8-10-6-9(7-17-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
| Standard InChI Key | FSDGPLUOJFBNLG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC2=CC(=CO2)C(=O)O |
Introduction
5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound features a furan ring, a five-membered aromatic heterocycle containing oxygen, substituted with a methoxy group and a phenoxymethyl group. The unique structure of this compound suggests interesting properties that could be utilized in various scientific applications.
Synthesis
The synthesis of 5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Potential Applications
This compound holds potential applications in medicinal chemistry and materials science. Its unique structure suggests it could participate in various chemical reactions typical for organic acids and heterocycles, which could be leveraged in drug development or material synthesis.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development, enzyme inhibition |
| Materials Science | Novel material synthesis |
Chemical Reactions and Mechanism of Action
5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid can participate in several chemical reactions due to its functional groups. These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or bases. In biological contexts, its mechanism of action would depend on experimental data from pharmacological studies, including IC50 values and other pharmacokinetic parameters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume